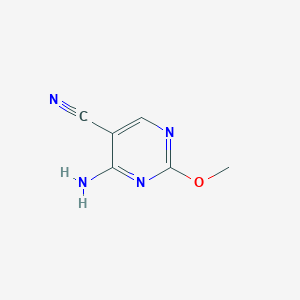

4-Amino-2-methoxypyrimidine-5-carbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-methoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJTWQSCORECON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290114 | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-55-2 | |

| Record name | 6964-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methoxypyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 4 Amino 2 Methoxypyrimidine 5 Carbonitrile

Reactivity of the Amino Group

The amino group at the C4 position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions. Its reactivity is modulated by the electron-deficient nature of the pyrimidine ring, which generally decreases its basicity compared to aliphatic amines but makes it a good nucleophile for various transformations.

The primary amino group of 4-Amino-2-methoxypyrimidine-5-carbonitrile is readily susceptible to acylation by reaction with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of the corresponding N-acylamino pyrimidine derivatives. The reaction conditions can influence the outcome, particularly with highly reactive acylating agents or in the presence of strong bases, which may lead to diacylation. semanticscholar.org However, controlled conditions or the use of weaker bases like pyridine (B92270) can favor the formation of the monoacylated product. semanticscholar.org Studies on related 2-aminopyrimidine (B69317) structures have demonstrated that enzymatic methods, for instance using lipase, can also achieve regioselective acylation. nih.gov

The general scheme for mono-acylation is as follows:

R-COCl + H₂N-(C₅H₃N₄OCH₃) → R-CONH-(C₅H₃N₄OCH₃) + HCl

Research on various aminopyrimidines has shown that the nature of both the pyrimidine substrate and the acylating agent plays a crucial role. For instance, the acylation of 2-amino-4-hydroxypyrimidines is influenced by steric factors, where bulky substituents can direct the reaction. rsc.org

The nucleophilic amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This typically results in the formation of an imine (Schiff base) intermediate, which can be a stable final product or a precursor for subsequent intramolecular reactions or cyclizations. semanticscholar.orgresearchgate.net The formation of these imines is a critical step in the synthesis of fused heterocyclic systems.

For instance, the reaction with an aldehyde (R-CHO) would proceed as follows:

R-CHO + H₂N-(C₅H₃N₄OCH₃) ⇌ R-CH=N-(C₅H₃N₄OCH₃) + H₂O

These condensation reactions are foundational in building complex molecules, as the resulting imine can undergo further transformations, including cyclization to form fused pyrimidine systems like pyridopyrimidines. researchgate.net

Reactivity of the Nitrile Group

The carbonitrile (cyano) group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations, most notably hydrolysis to amides and carboxylic acids, and participation in cyclization reactions to form fused rings.

The nitrile group can be hydrolyzed under either acidic or basic conditions. lumenlearning.comyoutube.com Partial hydrolysis yields the corresponding 4-amino-2-methoxypyrimidine-5-carboxamide, while complete hydrolysis under more vigorous conditions affords 4-amino-2-methoxypyrimidine-5-carboxylic acid. youtube.comyoutube.com

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity, followed by nucleophilic attack by water. lumenlearning.comyoutube.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, with the reaction often proceeding via an intermediate with a negative charge on the nitrogen. youtube.com

It is often possible to control the reaction conditions to selectively stop at the amide stage. youtube.comnih.gov The conversion of pyrimidine-5-carbonitriles to their corresponding carboxamides is a documented synthetic route. ias.ac.in

Table 1: Conditions for Nitrile Hydrolysis to Amide

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic | Concentrated H₂SO₄ or HCl with water | Can be controlled to yield amide or proceed to carboxylic acid | lumenlearning.comias.ac.in |

| Basic | Aqueous NaOH or KOH, sometimes with H₂O₂ | Can be controlled to yield amide or proceed to carboxylate salt | youtube.comyoutube.com |

| Eco-Friendly | Water extract of pomelo peel ash (WEPPA) at 150 °C | Chemoselective hydration to amides | nih.gov |

| Catalytic | Tetrabutylammonium hydroxide (TBAH) | Chemoselective hydration to amides | researchgate.net |

The juxtaposition of the amino group at C4 and the nitrile group at C5 provides a classic ortho-aminonitrile system, which is an exceptionally useful synthon for the synthesis of fused heterocyclic compounds. researchgate.net This arrangement allows for intramolecular or intermolecular cyclization reactions to construct five- or six-membered rings fused to the pyrimidine core.

A prominent example is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. nih.gov In this type of reaction, the aminopyrimidine can react with sulfur-containing reagents. For instance, in the Gewald reaction, a ketone, an activated nitrile, and elemental sulfur react to form a 2-aminothiophene, which can be analogous to building a thiophene (B33073) ring onto the pyrimidine core. scielo.br Alternatively, reaction with reagents like isothiocyanates can lead to thiourea (B124793) derivatives that subsequently cyclize to form thienopyrimidine systems. nih.gov

Table 2: Examples of Cyclization Reactions of Aminonitriles

| Reactant(s) | Resulting Fused System | General Conditions | Reference |

|---|---|---|---|

| α-haloketones or elemental sulfur | Thieno[2,3-d]pyrimidine | Base-catalyzed condensation and cyclization | nih.govresearchgate.net |

| Isothiocyanates | Thieno[2,3-d]pyrimidine-2-thione | Formation of thiourea intermediate followed by cyclization | nih.gov |

| β-dicarbonyl compounds | Pyrazolo[3,4-b]pyridine | Lewis acid (e.g., SnCl₄) catalyzed reaction | researchgate.net |

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C2 position of the pyrimidine ring is also a site of significant chemical reactivity. The C2 and C4 positions of the pyrimidine ring are electron-deficient due to the influence of the two ring nitrogens, making them susceptible to nucleophilic attack. echemi.com

The methoxy group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. rsc.org It can be displaced by a variety of strong nucleophiles, such as amines, alkoxides, or thiolates, to yield 2-substituted pyrimidine derivatives. The reactivity in SNAr reactions on related heterocyclic systems like pyridinium (B92312) ions has been extensively studied, showing that the reaction proceeds via a high-energy anionic intermediate. echemi.comnih.gov

Furthermore, 2-methoxypyrimidines are known to undergo a characteristic thermal rearrangement to form 1-methyl-1,2-dihydropyrimidin-2-ones. rsc.orgrsc.org This isomerization is typically a first-order reaction that can be accelerated by the presence of tertiary bases. rsc.org The reaction involves the migration of the methyl group from the exocyclic oxygen to the N1 position of the pyrimidine ring. The efficiency of this rearrangement can be influenced by substituents on the pyrimidine ring and the reaction temperature. rsc.orgrsc.org Studies on the analogous rearrangement of 2-methoxypyridine (B126380) N-oxides suggest an ionic mechanism influenced by solvent polarity. researchgate.netdoi.org

Demethylation Reactions

The methoxy group at the C2 position of this compound can undergo demethylation to yield its corresponding hydroxyl derivative, 4-amino-2-hydroxypyrimidine-5-carbonitrile. This transformation is a standard reaction for aryl methyl ethers and is typically achieved using strong acids or Lewis acids that can facilitate the cleavage of the methyl C-O bond.

While specific experimental data for the demethylation of this exact molecule is not extensively detailed in the literature, the synthesis of related 2-hydroxy-pyrimidine-5-carbonitrile derivatives is documented, confirming the viability of this chemical pathway. ias.ac.in Common reagents used for such demethylation reactions include hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃). The reaction proceeds by protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻), leading to the formation of the hydroxypyrimidine and a methyl halide.

Table 1: General Demethylation of this compound

| Reactant | Reagent | Product |

|---|

Substitution of Alkoxy Group on Pyrimidine Ring

The 2-methoxy group, being attached to an electron-deficient pyrimidine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the electron-withdrawing cyano group at the C5 position. Studies on similarly activated pyrimidine systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shown that alkoxy groups can be displaced by primary amines in a process known as aminolysis. chemrxiv.org This suggests that the 2-methoxy group of this compound can be substituted by a variety of nucleophiles.

The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the methoxide (B1231860) ion. chemrxiv.org This pathway allows for the introduction of diverse functional groups at the C2 position.

Table 2: Potential Substitution Reactions at the C2 Position

| Nucleophile (Nu-H) | Reagent | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Heat | 4-Amino-2-(alkylamino)pyrimidine-5-carbonitrile |

| Secondary Amine (R₂NH) | Heat | 4-Amino-2-(dialkylamino)pyrimidine-5-carbonitrile |

| Alcohol (R-OH) | NaOR (Sodium Alkoxide) | 4-Amino-2-(alkoxy)pyrimidine-5-carbonitrile |

Pyrimidine Ring Modifications

Electrophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring generally unreactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In the case of this compound, the ring is further deactivated by the strongly electron-withdrawing cyano group at the C5 position.

Although the 4-amino group is an activating group, its electron-donating effect is insufficient to overcome the powerful deactivating effects of the two ring nitrogens and the cyano group. Consequently, classical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not typically observed with this compound under standard conditions. masterorganicchemistry.comyoutube.com The electrophile is not sufficiently attracted to the electron-poor ring system to initiate the substitution reaction.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The ring nitrogens and the C5-cyano group effectively stabilize the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. chemrxiv.orgnih.gov

The most prominent example of SNAr on this compound is the substitution of the methoxy group at the C2 position, as detailed in section 3.3.2. This position is activated for nucleophilic attack, and the methoxide ion is a viable leaving group. Research on related pyrimidine carboxylates has demonstrated that substituents at positions 2 and 4 are labile and can be displaced by a variety of nucleophiles, including cyanides and alkoxides. rsc.org This general reactivity pattern underscores the susceptibility of the pyrimidine core in the title compound to nucleophilic attack, primarily at the C2 position due to the presence of the methoxy leaving group.

Table 3: Reactivity Summary for Aromatic Substitution

| Reaction Type | Reactivity of the Pyrimidine Ring | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | The electron-withdrawing effects of two ring nitrogens and the C5-cyano group create an electron-poor aromatic system. masterorganicchemistry.com |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino 2 Methoxypyrimidine 5 Carbonitrile

X-ray Crystallography of 4-Amino-2-methoxypyrimidine-5-carbonitrile and Related Pyrimidine (B1678525) Carbonitriles

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on related aminopyrimidines and pyrimidine carbonitriles allows for a detailed and predictive analysis of its solid-state structure.

The crystal packing of pyrimidine derivatives is heavily influenced by the formation of robust hydrogen bonds and other non-covalent interactions. For comparison, the crystallographic data for a related compound, 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, reveals a monoclinic system with a P2₁/n space group. researchgate.net It is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1, driven by the need to optimize packing efficiency and intermolecular hydrogen bonds.

Table 1: Representative Crystal Data for a Related Pyrimidine Carbonitrile Derivative researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₄O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.2777(3) |

| b (Å) | 9.4312(2) |

| c (Å) | 12.9412(2) |

| β (°) | 107.945(2) |

| Volume (ų) | 1425.61(5) |

| Z (molecules/unit cell) | 4 |

Note: Data is for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile as a representative example.

The solid-state architecture of this compound is expected to be dominated by intermolecular hydrogen bonds originating from the 4-amino group. The amino group's protons can act as hydrogen bond donors, while the pyrimidine ring's nitrogen atoms (N1 and N3), the oxygen of the methoxy (B1213986) group, and the nitrogen of the carbonitrile group can all serve as acceptors.

A prevalent motif in the crystal structures of 2-aminopyrimidine (B69317) derivatives is the formation of a self-complementary R²₂(8) graph set dimer. rsc.org In this arrangement, two molecules form a centrosymmetric pair via two N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of the other. rsc.orgnih.gov

The pyrimidine ring itself is aromatic and therefore planar. The key conformational feature of this compound is the orientation of the 2-methoxy group relative to the ring. Due to steric hindrance and electronic effects, the methyl group of the methoxy substituent is expected to lie slightly out of the pyrimidine ring plane. The C(ring)-O-C(methyl) bond angle would be expected to be in the typical range of 115-120°. The amino and carbonitrile groups are small enough to be coplanar with the ring, maximizing electronic conjugation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy is a powerful tool for confirming the presence of key functional groups. Although an experimental spectrum for this compound is not available, the expected absorption bands can be predicted based on characteristic group frequencies.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching (Amino) | Medium |

| 3100 - 3000 | C-H Aromatic Stretching (Ring) | Weak |

| 2980 - 2850 | C-H Aliphatic Stretching (Methoxy) | Medium-Weak |

| ~2225 | C≡N Stretching (Nitrile) | Strong, Sharp |

| 1650 - 1580 | N-H Bending (Amino) | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching (Pyrimidine) | Strong-Medium |

| ~1250 | C-O Asymmetric Stretching (Aryl Ether) | Strong |

| ~1040 | C-O Symmetric Stretching (Aryl Ether) | Medium |

The nitrile (C≡N) stretch is particularly diagnostic, appearing as a strong and sharp band in the 2230-2220 cm⁻¹ region. cymitquimica.com The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3450-3300 cm⁻¹ range. physchemres.org The various C=C and C=N stretching modes of the pyrimidine ring will give rise to a series of complex bands in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each nucleus. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d₆ can be predicted.

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.6 | Singlet (s) | 1H | H6 (Ring Proton) | The pyrimidine ring is electron-deficient, shifting the lone proton significantly downfield. rsc.org |

| ~7.0 - 7.5 | Broad Singlet (br s) | 2H | -NH₂ (Amino) | Protons on nitrogen have broad signals; their shift is solvent-dependent. semanticscholar.org |

| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ (Methoxy) | Methoxy protons attached to an aromatic system typically appear in this region. rsc.org |

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C2 | Carbon attached to two electronegative atoms (N and O), highly deshielded. |

| ~160 - 165 | C4 | Carbon attached to the amino group and adjacent to ring nitrogen. |

| ~158 - 162 | C6 | Aromatic CH carbon in an electron-poor diazine ring. wikipedia.org |

| ~116 - 119 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~90 - 95 | C5 | Shielded by the amino group at C4 but deshielded by the attached nitrile group. |

| ~55 - 58 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. rsc.org |

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₆N₄O), the exact mass is 150.0542 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 150. Fragmentation analysis of related 2-methoxypyrimidine (B189612) derivatives suggests characteristic losses. nih.gov A common fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable [M-15]⁺ ion. Another expected fragmentation is the loss of a neutral formaldehyde (B43269) molecule (CH₂O), resulting in an [M-30]⁺ peak. Further fragmentation of the pyrimidine ring can also occur. sphinxsai.com

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Formula of Loss |

| 150 | [M]⁺ (Molecular Ion) | - |

| 135 | [M - CH₃]⁺ | •CH₃ |

| 120 | [M - CH₂O]⁺ | CH₂O |

| 108 | [M - CH₂O - N₂]⁺ or [M - CH₃ - HCN]⁺ | CH₂O + N₂ or CH₃ + HCN |

This multi-faceted analytical approach, combining crystallographic predictions with spectroscopic analysis, provides a robust structural profile for this compound, laying the groundwork for further investigation into its chemical reactivity and properties.

Computational and Theoretical Chemistry Studies of 4 Amino 2 Methoxypyrimidine 5 Carbonitrile

Density Functional Theory (DFT) Calculations for Pyrimidine (B1678525) Derivatives

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. samipubco.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) have proven effective in accurately predicting the properties of pyrimidine-based systems. mdpi.comsciety.org

Geometry Optimization and Electronic Properties

The initial step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For pyrimidine derivatives, DFT calculations are used to predict key structural parameters such as bond lengths and angles. mdpi.com This process also yields fundamental electronic properties, including the total energy and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO (EHOMO) is associated with the molecule's electron-donating ability, and the energy of the LUMO (ELUMO) relates to its electron-accepting ability. mdpi.comresearchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. wjarr.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. samipubco.comwjarr.com For various pyrimidine derivatives, these values provide significant insights into their electronic behavior. wjarr.com

Illustrative FMO Data for Pyrimidine Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -5.57 | -1.94 | 3.63 |

| Derivative B | -5.46 | -1.59 | 3.87 |

| Derivative C | -5.47 | -1.59 | 3.88 |

This table presents representative data for related pyrimidine derivatives to illustrate typical FMO analysis results, as reported in studies using the B3LYP/6-311++G(d,p) level of theory. wjarr.com

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to understand the charge distribution of a molecule. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). deeporigin.com

These maps are invaluable for predicting how a molecule will interact with other chemical species. deeporigin.comresearchgate.net The negative regions, rich in electrons, are susceptible to electrophilic attack, while the positive, electron-deficient regions are prone to nucleophilic attack. wjarr.comuni-muenchen.de For molecules with multiple potential reaction sites, MESP analysis helps to pinpoint the most probable locations for intermolecular interactions. researchgate.netmdpi.com

Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.comscielo.org.mx These descriptors, rooted in conceptual DFT, provide a more detailed picture of reactivity than the energy gap alone. wjarr.com

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A lower hardness value indicates higher reactivity. wjarr.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. Higher softness corresponds to higher reactivity. wjarr.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts the maximum possible electronic charge from the environment. mdpi.commdpi.com A higher electrophilicity index indicates a better electrophile. wjarr.com

Illustrative Global Reactivity Descriptors for Pyrimidine Derivatives (in eV)

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Derivative A | -3.75 | 1.81 | 3.75 | 3.88 |

| Derivative B | -3.53 | 1.93 | 3.53 | 3.22 |

| Derivative C | -3.53 | 1.94 | 3.53 | 3.20 |

This table presents representative data for related pyrimidine derivatives to illustrate typical reactivity descriptors calculated at the B3LYP/6-311++G(d,p) level of theory. wjarr.com

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods provide deeper analysis of the electronic structure and bonding within a molecule.

Wave Function Analysis (ELF, LOL)

Wave function analysis tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) offer detailed insights into chemical bonding. researchgate.netnih.gov Both methods are used to identify regions in molecular space where there is a high probability of finding an electron pair. researchgate.net

Electron Localization Function (ELF): Provides a visual map of electron pair localization, distinguishing between core, bonding, and non-bonding (lone pair) electrons. researchgate.net

Localized Orbital Locator (LOL): Similar to ELF, LOL is based on the kinetic energy density and provides a clear picture of covalent bonds and lone pair regions. researchgate.netresearchgate.net

These analyses are crucial for understanding the covalent character of bonds and the spatial distribution of electron pairs, which fundamentally defines the molecule's structure and reactivity. sciety.orgnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and intramolecular interactions. wikipedia.orgwisc.edu This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. wikipedia.org

The table below illustrates hypothetical, yet expected, significant donor-acceptor interactions for 4-Amino-2-methoxypyrimidine-5-carbonitrile based on the principles of NBO analysis.

Table 1: Hypothetical Major Donor-Acceptor Interactions from NBO Analysis of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) of NH₂ | π*(C-C) in ring | High | n → π* |

| LP (O) of OCH₃ | π*(C-N) in ring | Moderate | n → π* |

| π (C=C) in ring | π*(C=N) in ring | Moderate | π → π* |

| σ (C-H) | σ*(C-N) | Low | σ → σ* |

Note: The E(2) values are qualitative and intended for illustrative purposes.

Calculation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation. nih.govphyschemres.org

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would be expected to be in good agreement with experimental data. youtube.com Studies on similar molecules, such as 4-Amino-2-chloropyrimidine-5-carbonitrile, have successfully used DFT methods (like B3LYP) and Møller-Plesset second-order perturbation theory (MP2) for such predictions. elsevierpure.com The calculated chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the amino, methoxy (B1213986), and cyano substituents.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can also be computed using DFT. These calculations help in assigning the various absorption bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, C-H stretching of the methoxy group, C≡N stretching of the nitrile group, and various C-C and C-N stretching and bending modes of the pyrimidine ring. Theoretical calculations on related pyrimidine derivatives have shown good correlation with experimental IR spectra. physchemres.orgelsevierpure.com

The table below presents a hypothetical comparison of calculated and expected experimental spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Data | Predicted Value (Computational) | Expected Experimental Range |

|---|---|---|

| ¹H NMR (δ, ppm) - NH₂ | 5.0 - 6.0 | 5.0 - 6.5 |

| ¹H NMR (δ, ppm) - OCH₃ | 3.8 - 4.2 | 3.9 - 4.3 |

| ¹³C NMR (δ, ppm) - C≡N | 115 - 120 | 117 - 122 |

| IR (cm⁻¹) - N-H stretch | 3300 - 3500 | 3350 - 3550 |

| IR (cm⁻¹) - C≡N stretch | 2210 - 2240 | 2220 - 2260 |

| IR (cm⁻¹) - C-O stretch | 1200 - 1250 | 1220 - 1270 |

Note: These are estimated values based on computational studies of similar compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com While specific MD simulation studies on this compound are not prominently featured in the literature, the application of this technique can be discussed in the context of its potential to elucidate the behavior of this compound in various environments.

MD simulations could be employed to understand the conformational dynamics of this compound, particularly the rotation of the amino and methoxy groups. Such simulations can also provide insights into the intermolecular interactions of the compound in different solvents, which is crucial for understanding its solubility and reactivity.

For instance, MD simulations have been used to study the interaction of other pyrimidine derivatives with biological macromolecules, such as G-quadruplex DNA. rjeid.com A similar approach could be used to investigate the potential binding of this compound to a biological target, providing information on the stability of the complex and the key interacting residues.

Prediction of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting viable synthetic pathways. rsc.org For this compound, computational methods can be used to explore potential synthetic routes and understand the underlying reaction mechanisms.

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A plausible synthetic route for this compound could involve a three-component reaction between an aldehyde, malononitrile (B47326), and an appropriate amidine, a method that has been reported for the synthesis of other 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org

Computational studies, typically using DFT, can be performed to investigate the reaction pathway. This would involve locating the transition states and intermediates along the reaction coordinate and calculating their energies. Such studies would provide insights into the reaction kinetics and thermodynamics, helping to identify the most favorable reaction conditions. For example, a computational study on the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide utilized DFT to analyze the kinetics and thermodynamic properties of the reaction, revealing a two-step mechanism. researchgate.net A similar approach could be applied to understand the formation of this compound.

Supramolecular Chemistry and Non Covalent Interactions of Pyrimidine Carbonitriles

Hydrogen Bonding Networks in Crystals and Solutions

Hydrogen bonds are highly directional, specific interactions crucial for the formation of defined supramolecular structures. The 4-Amino-2-methoxypyrimidine-5-carbonitrile molecule possesses several potential hydrogen bond donors (the amino group) and acceptors (the pyrimidine (B1678525) nitrogen atoms, the nitrile nitrogen, and the methoxy (B1213986) oxygen). These functional groups could theoretically lead to a variety of hydrogen-bonding motifs, such as self-association into chains, dimers, or more complex networks in both the solid state and in solution. However, at present, there are no published crystallographic studies or detailed spectroscopic analyses in the scientific literature that specifically describe the hydrogen bonding patterns of this compound.

Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. The electron-rich pyrimidine ring of this compound could potentially engage in pi-stacking with adjacent molecules, contributing to the stability of its crystal lattice or aggregates in solution. The nature of these interactions can be influenced by the substituents on the ring. Currently, there is a lack of specific research data detailing or quantifying the pi-stacking interactions for this particular compound.

Chalcogen Bonding and Other Weak Non-Covalent Interactions

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (such as oxygen or sulfur) as an electrophilic region. The methoxy group's oxygen atom in this compound could potentially participate in such interactions. Other weak forces, like dipole-dipole interactions, could also play a role in its molecular assembly. However, specific studies focused on chalcogen bonding or other weak non-covalent interactions involving this compound have not been reported in the available literature.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins)

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Macrocycles like cyclodextrins, with their hydrophobic inner cavities and hydrophilic exteriors, are common hosts. mdpi.com The pyrimidine derivative could potentially act as a guest, forming inclusion complexes with such receptors. rsc.org This complexation is driven by factors like size, shape complementarity, and intermolecular forces. A review of the current scientific literature indicates that no studies have been published on the host-guest chemistry of this compound with cyclodextrins or other macrocyclic receptors.

Self-Assembly and Supramolecular Architectures

The combination of hydrogen bonding, pi-stacking, and other weak interactions can drive the spontaneous self-assembly of molecules into well-defined, ordered supramolecular architectures. While the functional groups on this compound suggest a potential for forming such complex structures, there is currently no specific research available that documents the self-assembly behavior or the resulting supramolecular architectures of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Systems

The strategic placement of reactive groups on the pyrimidine (B1678525) ring makes 4-amino-2-methoxypyrimidine-5-carbonitrile and related pyrimidine carbonitriles ideal starting materials for the synthesis of fused heterocyclic systems. The amino and cyano groups are particularly useful for constructing new rings through cyclization reactions, leading to the formation of intricate polycyclic compounds.

Pyrido[2,3-d]pyrimidine (B1209978) Synthesis from Pyrimidine Carbonitriles

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including their use as kinase inhibitors in cancer therapy. nih.govnih.gov The synthesis of these structures can be achieved through multi-step reaction sequences that often utilize pyrimidine precursors.

One general strategy involves building the pyridine (B92270) ring onto a pre-existing pyrimidine core. For instance, a synthetic route to pyrido[2,3-d]pyrimidine derivatives, which act as EGFR kinase inhibitors, starts with a substituted pyrimidine that undergoes a series of reactions including nucleophilic substitution and reduction to build the fused ring system. nih.gov Although not starting directly from this compound, the methodologies demonstrate how aminopyrimidine structures are fundamental to creating the pyrido[2,3-d]pyrimidine scaffold. For example, the synthesis of certain pyrido[2,3-d]pyrimidine-2,4-diamines begins with 2,4,6-triaminopyrimidine, which reacts to form a nitropyrido[2,3-d]pyrimidine intermediate that is subsequently reduced and modified. nih.gov Another approach involves the three-component, one-pot reaction of benzaldehydes, malononitrile (B47326), and uracil, facilitated by a nano-catalyst, to produce the pyrido[2,3-d]pyrimidine core, highlighting the utility of nitrile-containing precursors in these syntheses. researchgate.net

Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis from Pyrimidine Scaffolds

Pyrazolo[1,5-a]pyrimidines are another important class of heterocyclic compounds known for their diverse biological activities, including potential uses as anti-inflammatory, antiproliferative, and antiviral agents. organic-chemistry.org A common and effective method for synthesizing this scaffold involves the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the dicarbonyl compound, which is followed by a cyclization step to form the fused pyrimidine ring. nih.gov

High-yield procedures have been developed for this synthesis, often achieving yields of 87% to 95%. researchgate.net The versatility of this method allows for the creation of a wide library of pyrazolo[1,5-a]pyrimidine derivatives by varying the substituents on both the aminopyrazole and the dicarbonyl starting materials. nih.govekb.eg These derivatives are of significant interest in medicinal chemistry as they are structurally similar to several FDA-approved drugs. organic-chemistry.org The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in drug discovery due to its potent and varied biological activities, particularly as inhibitors of protein kinases. organic-chemistry.orgnih.gov

Fused Heterocycles and Polycyclic Compounds Synthesis

The reactivity of pyrimidine carbonitriles extends to the synthesis of a broad array of other fused and polycyclic heterocyclic systems. These complex structures are often pursued for their potential applications in medicinal chemistry and materials science. nih.govnih.gov

A notable strategy for creating polycyclic systems involves the thermal or photochemical cyclization of 5-aryl-6-azidopyrimidines, which are prepared from corresponding aryl-pyrimidines. nih.gov This method leads to the formation of fused deazapurine heterocycles. Another advanced approach is the Negishi cross-coupling reaction, which can be used to synthesize (het)aryl-pyrimidines that serve as intermediates for further cyclization into polycyclic structures. nih.gov These multi-step syntheses demonstrate how a substituted pyrimidine core can be methodically elaborated into complex, multi-ring systems with potential biological activity. nih.gov

Precursor for Bioactive Pyrimidine Derivatives

The pyrimidine-5-carbonitrile framework is a key component in the design and synthesis of numerous bioactive compounds. The nitrile group can be transformed into other functional groups, and the amino group provides a point for further substitution, allowing for the systematic modification of the molecule to optimize its biological activity.

Derivatives of pyrimidine-5-carbonitrile have shown significant potential as anticancer agents. rsc.orgnih.gov For example, a series of novel pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov Several of these compounds exhibited higher cytotoxic activities against colon and breast cancer cell lines than the standard anticancer drug, sorafenib. nih.gov Similarly, other pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors, with some showing excellent activity against hepatocellular carcinoma, non-small cell lung cancer, and breast cancer cell lines. rsc.org The pyrimidine core is also central to many chemotherapeutics used in cancer treatment, and the addition of a cyano moiety can enhance anticancer activity. semanticscholar.org

Furthermore, pyrimidine-5-carbonitriles have been investigated as selective COX-2 inhibitors. semanticscholar.orgnih.gov Certain derivatives have demonstrated potent COX-2 inhibition, comparable to the reference drug Celecoxib, and have also shown significant anticancer activity against multiple cell lines with low cytotoxicity to normal cells. nih.gov

Below is a table summarizing the biological activities of selected pyrimidine-5-carbonitrile derivatives.

| Compound Class | Biological Target | Activity/Application |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Anticancer, Angiogenesis Inhibition nih.gov |

| Pyrimidine-5-carbonitrile derivatives | EGFR | Anticancer rsc.org |

| Cyanopyrimidine hybrids | COX-2 | Anti-inflammatory, Anticancer semanticscholar.orgnih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ | Immune Regulation, Anti-inflammatory nih.gov |

Material Science Applications of Pyrimidine Derivatives

Beyond their biomedical applications, derivatives of pyrimidine compounds are finding use in the field of materials science, particularly due to their unique optical and electronic properties. The aromatic and electron-rich nature of the pyrimidine ring, combined with specific functional groups, can give rise to molecules with interesting photophysical behaviors.

Photophysical Properties and Fluorophores

Derivatives of 4-amino-2-methoxypyrimidine (B1207896) and other pyrimidine-carbonitriles have been investigated for their luminescence and fluorescent properties. nih.govbiosynth.com 4-Amino-2-methoxypyrimidine itself is a fluorescent compound that can absorb ultraviolet radiation. biosynth.com

More complex derivatives, such as 4-(aryl)-benzo organic-chemistry.orgekb.egimidazo[1,2-a]pyrimidine-3-carbonitriles, have been synthesized and studied as fluorophores. mdpi.com These compounds exhibit intense fluorescence in both solution and solid form. Their emission spectra are characterized by unstructured bands with maximums ranging from 520 to 567 nm in a polar aprotic solvent. mdpi.com The photophysical properties, such as the wavelength of maximum emission and fluorescence lifetime, can be tuned by changing the aryl substituents on the pyrimidine core, demonstrating their potential for use in developing new fluorescent materials and sensors. mdpi.com

The table below details some of the photophysical properties of these pyrimidine-based fluorophores.

| Compound Type | Property | Observation |

| 4-Amino-2-methoxypyrimidine | Fluorescence | Absorbs UV radiation and exhibits fluorescence. biosynth.com |

| 4-(Aryl)-benzo organic-chemistry.orgekb.egimidazo[1,2-a]pyrimidine-3-carbonitriles | Fluorescence Emission | Emission maxima between 520-567 nm in solution. mdpi.com |

| Phenyl- and thienyl-substituted thieno-fused 7-deazapurines | Fluorescence | Exhibit fluorescent properties. nih.gov |

Research on Solid-State Applications of this compound Remains Limited

Despite extensive searches of scientific literature and patent databases, detailed research findings specifically focusing on the solid-state applications of the chemical compound This compound in advanced organic synthesis and materials science are not presently available in publicly accessible resources.

While the broader class of pyrimidine derivatives is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science, specific data on the solid-state properties and materials science applications of the methoxy (B1213986) variant, this compound, is conspicuously absent. Investigations into its crystal structure, polymorphism, and potential uses in areas such as crystal engineering, functional materials, or as a precursor for advanced polymers have not been reported in the reviewed literature.

It is important to distinguish this compound from its close analogue, 4-Amino-2-methylpyrimidine-5-carbonitrile . The latter has been documented as a commercially available chemical intermediate, but this information does not extend to the solid-state applications of the methoxy-substituted compound.

The potential for this compound in solid-state applications could be inferred from the general properties of pyrimidine-based molecules. These compounds are known to form extensive hydrogen-bonding networks and exhibit π-π stacking interactions, which are crucial for the design and synthesis of novel solid-state materials with tailored optical, electronic, or mechanical properties. However, without specific experimental data and research findings, any discussion of its applications in this field remains speculative.

Further research and characterization are required to elucidate the solid-state behavior of this compound and to explore its potential for creating new materials. At present, there is a clear gap in the scientific literature regarding this specific area of its application.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis and Derivatization

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For 4-Amino-2-methoxypyrimidine-5-carbonitrile and its derivatives, future research is increasingly oriented towards green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents.

Key emerging trends include:

Solvent-Free and Solid-State Reactions: One promising approach involves the fusion of reactants at elevated temperatures without any solvent. nih.gov This method has been successfully used for synthesizing related pyrimidine-5-carbonitriles, offering high yields and simplifying product isolation. nih.gov Similarly, solvent-free syntheses using readily available and inexpensive catalysts like ammonium (B1175870) chloride are being developed, which reduce reaction times and avoid the environmental impact of solvents. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nanobioletters.comnih.gov This non-conventional heating method can significantly shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov Its application in the synthesis of aminopyrimidine analogues is an active area of research, providing a pathway for rapid and efficient library generation. nanobioletters.comrsc.org

Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The development of water-based, three-component reactions for the synthesis of 4-amino-5-pyrimidinecarbonitriles represents a significant step towards sustainability. researchgate.net

Novel Catalysts: Research into eco-friendly catalysts, such as those derived from biowaste, is gaining traction. researchgate.net For instance, modified bone char has been explored as a reusable and effective solid acid catalyst for producing pyrimidine-5-carbonitrile derivatives under solvent-free conditions. researchgate.netresearchgate.net

| Green Synthesis Technique | Key Advantages |

| Solvent-Free Fusion | High yields, simple product isolation, no solvent waste. nih.gov |

| Microwave Irradiation | Drastically reduced reaction times, high conversion rates, improved yields. nih.govrsc.org |

| Aqueous Synthesis | Environmentally benign, safe, and cost-effective. researchgate.net |

| Biowaste-Derived Catalysts | Sustainable, reusable, and reduces industrial waste. researchgate.netresearchgate.net |

Computational Design of Novel Derivatives with Tailored Properties

In silico methods are becoming indispensable in the rational design of new molecules with specific biological or material properties. For this compound, computational chemistry is paving the way for the development of novel derivatives with enhanced efficacy and tailored functionalities.

Future research directions in this area involve:

Molecular Docking: This technique is used to predict the binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.gov It is extensively used to design pyrimidine-5-carbonitrile derivatives as potential inhibitors for targets like EGFR, COX-2, and PI3K, guiding the synthesis of more potent anticancer agents. rsc.orgrsc.orgmdpi.comnih.govnih.govnih.gov

Pharmacophore Mapping: By identifying the essential spatial arrangement of functional groups responsible for a molecule's biological activity, 3D pharmacophore models help in designing new derivatives with improved interactions with their targets. rsc.orgnih.gov

ADME/Tox Prediction: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds. nih.gov This allows researchers to prioritize candidates with good drug-likeness properties and lower potential for adverse effects before committing to laboratory synthesis. rsc.orgnih.gov

Exploration of New Supramolecular Assemblies

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a pathway to novel materials with unique properties. The functional groups on the this compound core—specifically the amino, nitrile, and pyrimidine (B1678525) ring nitrogens—are ideal for forming non-covalent interactions like hydrogen bonds and π-π stacking. nih.gov

Emerging trends in this field include:

Crystal Engineering: The predictable nature of hydrogen bonding in aminopyrimidine structures can be exploited to design and construct specific crystalline networks. nih.gov Research in this area could lead to the development of co-crystals with modified physicochemical properties, such as solubility and stability.

Self-Assembling Materials: The interplay of hydrogen bonding and π-π stacking between pyrimidine rings can drive the self-assembly of molecules into ordered structures like liquid crystals, gels, or nanofibers. nih.gov Future work will likely focus on modifying the pyrimidine core to control these assembly processes and create functional soft materials.

Coordination Polymers and MOFs: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs). acs.org Pyrimidine-based ligands have been used to create porous MOFs with applications in gas storage and separation. acs.orggoogle.comrsc.org Future exploration could involve using this compound as a multitopic ligand to build novel frameworks with tailored pore sizes and functionalities for catalysis or sensing. mdpi.comresearchgate.net

Integration with Advanced Catalytic Systems

The development of more efficient and selective catalysts is crucial for both the synthesis of this compound and its use in further chemical transformations.

Future research is focused on:

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles. The development of novel heterogeneous catalysts, such as NiTiO3 nanoparticles supported on montmorillonite (B579905) K30, for microwave-assisted synthesis of 4-aminopyrimidine (B60600) analogues represents a significant advancement. rsc.org

Organocatalysis: Metal-free organocatalysts, such as l-proline (B1679175) and p-toluenesulfonic acid, are being explored for the synthesis of related pyrimidine scaffolds. acs.orgnih.gov These catalysts are often less toxic and more stable than their metal-based counterparts.

Biocatalysis: The use of enzymes for the synthesis and modification of pyrimidine derivatives offers unparalleled selectivity under mild reaction conditions. This area remains largely unexplored for this specific compound but holds immense potential for creating chiral derivatives in a highly sustainable manner.

Hybrid Catalysts: Combining different catalytic species, such as in immobilized ciprofloxacin (B1669076) on magnetic nanoparticles, can offer synergistic effects and enhanced reactivity for constructing complex pyrimidine-containing molecules. nih.gov

Expanding Applications in Materials Science

The unique electronic and structural features of the pyrimidine ring make this compound an attractive building block for advanced functional materials. researchgate.net The electron-deficient nature of the pyrimidine core imparts useful optoelectronic properties. alfa-chemistry.com

Emerging applications in materials science include:

Organic Electronics: Pyrimidine derivatives are widely used in organic electronic devices due to their strong electron-accepting properties. researchgate.net They serve as building blocks for electron-transporting materials, bipolar host materials, and emitters in Organic Light-Emitting Diodes (OLEDs). alfa-chemistry.comspiedigitallibrary.org Future research could focus on incorporating this compound into novel architectures for high-performance OLEDs, organic solar cells, and field-effect transistors. researchgate.netalfa-chemistry.comnih.gov

Porous Polymers: The rigid structure and reactive functional groups (amino and nitrile) make this compound a candidate monomer for the synthesis of microporous organic polymers. These materials could find applications in gas separation, storage, and heterogeneous catalysis.

Functional Coatings and Polymers: The pyrimidine moiety can enhance the thermal stability and durability of polymers. Future work may involve incorporating this compound into polymer backbones to create high-performance coatings or advanced composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.